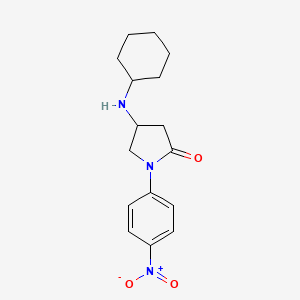
4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one is a synthetic organic compound characterized by a pyrrolidinone core substituted with a cyclohexylamino group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group is introduced via nucleophilic substitution reactions.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification Techniques: Employing chromatography or recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cellular functions such as proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclohexylamino)-1-(4-methylphenyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of a nitro group.
4-(Cyclohexylamino)-1-(4-chlorophenyl)pyrrolidin-2-one: Contains a chloro group instead of a nitro group.
Uniqueness
4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern allows for unique interactions and reactivity compared to its analogs.
Propiedades
Número CAS |
499218-73-4 |
|---|---|
Fórmula molecular |
C16H21N3O3 |
Peso molecular |
303.36 g/mol |
Nombre IUPAC |
4-(cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H21N3O3/c20-16-10-13(17-12-4-2-1-3-5-12)11-18(16)14-6-8-15(9-7-14)19(21)22/h6-9,12-13,17H,1-5,10-11H2 |
Clave InChI |
ZXXZDUCVRFTPAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2CC(=O)N(C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


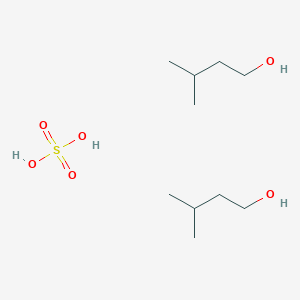
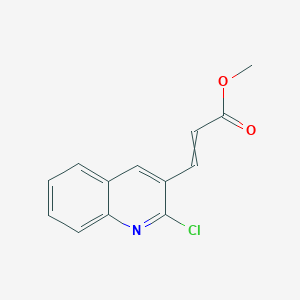
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)
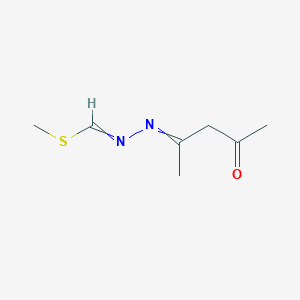
![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)

![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)
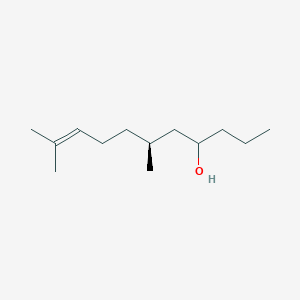
![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)
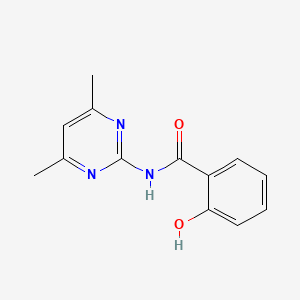
![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)
